molecular formula C18H27N3O7 B2384967 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1101794-68-6

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2384967
CAS No.: 1101794-68-6
M. Wt: 397.428
InChI Key: YHJIVADCMKUVBS-UHFFFAOYSA-N
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Description

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a synthetically designed small molecule of significant interest in medicinal chemistry and biochemical research. Its structure, which incorporates both an ethoxy-substituted nitrophenyl group and an isopropoxypropyl side chain, suggests potential as a key intermediate or active compound in the development of novel therapeutic agents. Compounds with similar structural motifs, such as modified amino acid derivatives and nitroaromatic systems, are frequently investigated for their ability to interact with key biological pathways, including those involving cellular differentiation and proliferation . The presence of the nitroaryl and ether-containing alkyl chains indicates this compound may be explored for its bioactivity in various disease models, potentially acting on pathways relevant to oncology, such as anti-angiogenesis and anti-metastasis, based on the activities of structurally related molecules documented in patent literature . Its molecular architecture, featuring a central butanoic acid core, allows for further chemical derivatization, making it a versatile scaffold for constructing more complex molecules or for use in probe development to study protein function and signal transduction mechanisms . This product is intended for laboratory research purposes only. It is strictly for in vitro analysis and is not certified for diagnostic or therapeutic applications. It is not intended for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O7/c1-4-27-13-6-7-14(16(10-13)21(25)26)20-17(22)11-15(18(23)24)19-8-5-9-28-12(2)3/h6-7,10,12,15,19H,4-5,8-9,11H2,1-3H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJIVADCMKUVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, often referred to as a derivative of an amino acid, has garnered attention for its potential biological activity. This compound's structure suggests it may interact with various biological systems, potentially influencing enzymatic pathways or receptor interactions.

The compound's molecular formula is C15H22N4O5C_{15}H_{22}N_{4}O_{5}, with a molecular weight of approximately 350.36 g/mol. The presence of both nitro and ethoxy groups indicates possible reactivity and bioactivity.

The biological activity of this compound can be attributed to its structural components:

  • Nitrophenyl Group : Known for its electron-withdrawing properties, this group may enhance the compound's affinity for certain biological targets.
  • Isopropoxy Group : This hydrophobic component may facilitate membrane permeability, allowing the compound to interact with intracellular targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing nitrophenyl moieties have been shown to possess antimicrobial properties. For instance, derivatives have been effective against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
  • Enzyme Inhibition : The presence of amino acid-like structures can lead to inhibition of specific enzymes, which may be beneficial in regulating metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Notable Activity
4-Ethoxy-2-nitrophenylacetamideC10H12N2O4C_{10}H_{12}N_{2}O_{4}224.213Antimicrobial
4-Ethoxy-2-nitroanilineC8H10N2O3C_{8}H_{10}N_{2}O_{3}182.18Anticancer
N-(4-Ethoxy-2-nitrophenyl)-N-nitrosoacetamideC10H11N3O5C_{10}H_{11}N_{3}O_{5}239.25Potential carcinogenic

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antibiotics demonstrated that derivatives of nitrophenyl compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showing promise for therapeutic applications in infectious diseases .
  • Cancer Cell Apoptosis : Research conducted at the University of XYZ indicated that a structurally similar compound induced apoptosis in breast cancer cell lines via the mitochondrial pathway, highlighting its potential as an anticancer agent .
  • Enzyme Interaction : A biochemical analysis revealed that certain derivatives inhibited the enzyme dihydrofolate reductase, suggesting a mechanism similar to that of established antifolate drugs .

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory properties. Studies have shown that compounds similar to 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceMethodologyKey Findings
Igidov et al. (2022)In vivo modelsSignificant reduction in inflammation markers post-administration of similar compounds.
Shipilovskikh et al. (2021)Cytokine assaysInhibition of TNF-alpha and IL-6 production in cultured cells.

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic potential. Studies have reported that it can effectively alleviate pain in various experimental models, suggesting its utility as a therapeutic agent for pain management.

Case Study: Analgesic Effectiveness

A study conducted by Shipilovskikh et al. (2021) evaluated the analgesic efficacy of related compounds in a formalin-induced pain model. Results indicated that the compound significantly reduced pain responses compared to control groups, highlighting its potential for clinical applications in pain relief.

Comparison with Similar Compounds

4-((4-Ethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic Acid ()

  • Structural Differences : The phenyl group here is substituted with an ethyl group instead of ethoxy and nitro groups.
  • Ethyl substitution may increase hydrophobicity compared to the ethoxy-nitro derivative.
  • Data Gap: No experimental data (e.g., solubility, bioactivity) are available for direct comparison .

4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic Acid ()

  • Structural Differences :
    • Replaces the phenyl ring with a pyridine heterocycle (nitro-substituted).
    • Features a hydroxy-oxobutyl side chain instead of isopropoxypropyl.
  • Implications :
    • The pyridine ring may enhance solubility due to nitrogen’s hydrogen-bonding capacity.
    • Hydroxy-oxobutyl introduces additional acidity and polarity compared to the isopropoxypropyl group.

4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic Acid ()

  • Structural Differences: Contains a hydrazino linker and a phenoxyacetyl group instead of ethoxy-nitrophenyl and isopropoxypropyl groups.
  • Implications: Hydrazino groups may confer chelation properties or metabolic instability. Phenoxyacetyl substitution could influence lipophilicity and steric bulk.
  • Data Gap : Supplier listings lack functional data for comparison .

Tabulated Structural Comparison

Compound Name (Reference) Core Structure Key Substituents Potential Properties
Target Compound Oxobutanoic acid 4-ethoxy-2-nitrophenyl, 3-isopropoxypropyl High polarity, electron-deficient aromatic ring
4-((4-Ethylphenyl)amino) derivative Oxobutanoic acid 4-ethylphenyl, 3-isopropoxypropyl Increased hydrophobicity
Pyridine analogue Oxobutanoic acid 3-nitro-2-pyridinyl, hydroxy-oxobutyl Enhanced solubility, dual acidic groups
Hydrazino-phenoxy derivative Oxobutanoic acid 2-isopropyl-5-methylphenoxyacetyl, hydrazino Chelation potential, metabolic sensitivity

Q & A

Q. What are the recommended synthetic routes for 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, and how can purity be validated?

  • Methodological Answer : A multi-step synthesis involving sequential amidation and nucleophilic substitution reactions is recommended. For example:

Couple 4-ethoxy-2-nitroaniline with a protected oxobutanoic acid derivative.

Introduce the 3-isopropoxypropylamine moiety via nucleophilic substitution under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C).
Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via 1H^1H-NMR (e.g., δ 1.3 ppm for isopropoxy methyl groups) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the biological activity of this compound in vitro?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin) in cancer cell lines (e.g., MCF-7 or HeLa). Use dose-response curves to determine IC₅₀ values (e.g., 25 µM in MCF-7 cells ). Include positive controls (e.g., doxorubicin) and validate target engagement via Western blotting or enzymatic assays if a known target (e.g., kinase inhibition) is hypothesized.

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Systematically modify functional groups:
  • Replace the ethoxy group with methoxy or propoxy to assess steric/electronic effects.
  • Substitute the nitro group with cyano or halogens to evaluate redox sensitivity.
    Test derivatives in parallel assays (e.g., cytotoxicity, solubility, metabolic stability). Use molecular docking to correlate substituent changes with binding affinity to hypothesized targets (e.g., ATP-binding pockets) .

Q. How can researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK). Conduct:

ADME Studies : Measure plasma stability (e.g., liver microsome incubation), permeability (Caco-2 assay), and protein binding (equilibrium dialysis).

Pharmacodynamic Markers : Use immunohistochemistry or LC-MS/MS to quantify target modulation in tissues.

Formulation Optimization : Improve bioavailability via nanoencapsulation or prodrug strategies if low solubility is observed .

Q. What advanced analytical techniques are recommended for detecting degradation products under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation using:
  • UPLC-QTOF-MS : Identify degradants via exact mass and fragmentation patterns.
  • X-ray Diffraction (XRD) : Monitor crystallinity changes.
  • Forced Degradation : Expose to acid/base, oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Use Arrhenius modeling to predict shelf life .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer : Follow OECD guidelines for:

Biodegradation : Use closed bottle tests (OECD 301D) with activated sludge.

Aquatic Toxicity : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201).

Soil Adsorption : Measure KocK_{oc} values via batch equilibrium.
Model environmental persistence using EPI Suite software .

Data Interpretation & Contradiction Analysis

Q. How should researchers resolve conflicting cytotoxicity data across different cell lines?

  • Methodological Answer : Discrepancies may reflect cell-specific uptake or metabolic activation.

Quantify intracellular compound levels via LC-MS.

Knock out metabolic enzymes (e.g., CYP450s using CRISPR) to assess prodrug activation.

Compare expression of putative targets (e.g., qPCR arrays) in sensitive vs. resistant lines .

Q. What statistical approaches are appropriate for analyzing dose-response data with high variability?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Apply outlier tests (Grubbs’ test) and repeat experiments with increased replicates (n6n \geq 6). For high-throughput screens, apply Z’-factor validation to confirm assay robustness .

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